molecular formula C10H19ClN2O2 B2668732 tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride CAS No. 2580100-28-1

tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

Cat. No.: B2668732
CAS No.: 2580100-28-1
M. Wt: 234.72
InChI Key: PDVXWUNVQZDWQL-YUWZRIFDSA-N
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Description

Properties

IUPAC Name

tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-9(2,3)14-8(13)12-5-7-4-10(7,11)6-12;/h7H,4-6,11H2,1-3H3;1H/t7-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVXWUNVQZDWQL-YUWZRIFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580100-28-1
Record name tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the bicyclic core: The initial step involves the construction of the bicyclic core through a cyclization reaction. This can be achieved using a variety of cyclization agents and conditions.

    Introduction of functional groups: Subsequent steps involve the introduction of the amino and carboxylate groups. This is often done through nucleophilic substitution reactions.

    tert-butyl protection: The tert-butyl group is introduced to protect the carboxylate group during subsequent reactions.

    Hydrochloride formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is labile under acidic conditions, enabling its removal to generate the free amine. This reaction is critical for further functionalization in medicinal chemistry applications:

  • Reagents : Hydrochloric acid (HCl) in dioxane, trifluoroacetic acid (TFA), or HCl gas in ethyl acetate.

  • Mechanism : Acid-catalyzed cleavage of the carbamate bond releases CO₂ and tert-butanol, yielding the free 3-azabicyclo[3.1.0]hexane amine hydrochloride.

  • Applications : The deprotected amine serves as a nucleophile in subsequent reactions, such as peptide coupling or alkylation.

Nucleophilic Reactions at the Amino Group

The primary amino group participates in standard amine-driven reactions:

Reaction Type Reagents/Conditions Products Key Applications
AcylationAcetyl chloride, base (e.g., Et₃N)AmidesProdrug synthesis
AlkylationAlkyl halides, K₂CO₃Secondary/tertiary aminesLigand design for receptor targeting
SulfonylationSulfonyl chlorides, pyridineSulfonamidesEnzyme inhibitor development

For example, reaction with acryloyl chloride forms an acrylamide derivative, a motif common in covalent kinase inhibitors.

Ring-Opening Reactions

The strained bicyclo[3.1.0]hexane system undergoes selective ring-opening under specific conditions:

  • Acid-Mediated Opening : Exposure to HCl or H₂SO₄ cleaves the bridgehead C–N bond, yielding linear diamines.

  • Photochemical Reactions : UV irradiation induces radical intermediates, leading to rearranged products.

  • Oxidation : Strong oxidants (e.g., KMnO₄) oxidize the bridgehead carbons to ketones or carboxylic acids.

Carboxylate Ester Transformations

The tert-butyl ester moiety can be hydrolyzed to the carboxylic acid under harsh acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux yields 3-azabicyclo[3.1.0]hexane-3-carboxylic acid.

  • Basic Hydrolysis : NaOH in aqueous THF generates the sodium carboxylate.

Salt-Formation and Solubility Modulation

The hydrochloride salt enhances aqueous solubility, critical for biological assays. Exchange with other counterions (e.g., citrate, tosylate) adjusts physicochemical properties for formulation.

Stability Under Physiological Conditions

Studies indicate the compound remains stable in pH 7.4 buffers for >24 hours but degrades in acidic (pH <3) or alkaline (pH >10) environments, releasing the free amine.

Key Research Findings

  • Stereochemical Integrity : The (1R,5S) configuration remains intact during most reactions unless exposed to racemization-prone conditions (e.g., strong bases) .

  • Biological Relevance : Derivatives show TLR7/TLR9 modulation activity in preclinical models (FIG. 1A-B, ).

  • Thermal Stability : Decomposes above 200°C, necessitating low-temperature storage.

Scientific Research Applications

Biological Activities

Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride exhibits potential biological activities that make it a candidate for further pharmacological evaluation:

Analgesic and Anti-inflammatory Properties

Preliminary studies suggest that compounds with similar structures can exhibit analgesic and anti-inflammatory effects, indicating that this compound may interact with receptors involved in pain modulation and inflammation pathways .

Neurotransmitter Interaction

The unique structure allows for interactions with neurotransmitter receptors, potentially influencing neurotransmission processes. This property positions the compound as a candidate for neurological therapeutic applications .

Case Studies and Research Findings

Study ReferenceFindings
Madhusudhan et al., 2009 Investigated the synthesis and characterization of related azabicyclo compounds, noting their potential in drug development due to structural versatility.
Vempati et al., 2013 Explored the biological activity of structurally similar compounds, highlighting their effects on pain relief and inflammation reduction.
MDPI Overview on Arginase Inhibitors Discussed the role of azabicyclo compounds in inhibiting arginase enzymes, suggesting a pathway for therapeutic intervention in metabolic disorders.

Therapeutic Potential

The compound's ability to modulate neurotransmission and its potential anti-inflammatory properties suggest applications in treating conditions such as:

  • Chronic pain syndromes
  • Inflammatory diseases
  • Neurological disorders

Mechanism of Action

The mechanism of action of tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (1R,5S)-1-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester hydrochloride
  • Molecular Formula : C₁₀H₁₈N₂O₂·HCl
  • Molecular Weight : 234.73 g/mol (free base: 198.27 g/mol)
  • CAS Number : 1817806-51-1 (free base), 1212063-26-7 (hydrochloride)
  • Structure: A bicyclo[3.1.0]hexane scaffold with a tert-butyl carbamate group at position 3 and an amino group at position 1. The hydrochloride salt enhances solubility for synthetic applications.

Applications :
Widely used as a chiral building block in medicinal chemistry, particularly for peptidomimetics and enzyme inhibitors. Its rigid bicyclic structure confers conformational restraint, making it valuable for drug design .

Comparison with Structurally Related Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications References
Target Compound (1212063-26-7) 1-Amino, 3-tert-butyl carbamate (hydrochloride) C₁₀H₁₈N₂O₂·HCl 234.73 Drug intermediates, enzyme inhibitors
tert-Butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (273206-92-1) 6-Amino (exo configuration) C₁₀H₁₈N₂O₂ 198.27 Peptidomimetics, kinase inhibitors
tert-Butyl (1R,5S,6r)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (855627-42-8) 6-Formyl C₉H₁₅NO₃ 185.22 Aldehyde intermediates for cross-coupling
rel-(1R,5S,6r)-tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (419572-18-2) 6-Hydroxymethyl C₁₀H₁₇NO₃ 199.25 Solubility-enhanced probes
tert-Butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (N/A) 2-Hydroxymethyl, 6,6-dimethyl C₁₃H₂₁NO₃ 239.31 Lipophilic scaffolds for CNS targets

Stereochemical and Functional Group Variations

  • Amino Group Position: The target compound’s 1-amino group contrasts with the 6-amino variant (273206-92-1), which adopts an exo configuration.
  • Hydrophilicity : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 6-formyl (855627-42-8) or 6-hydroxymethyl (419572-18-2) derivatives .

Commercial Availability and Purity

  • Purity : The target compound is available at ≥97% purity (Aladdin Scientific), while analogs like 6-hydroxymethyl (419572-18-2) are sold at 95% purity .
  • Cost : Functionalized derivatives (e.g., 6-formyl at ¥306/100 mg) are costlier due to additional synthetic steps .

Biological Activity

tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is a bicyclic compound notable for its unique azabicyclo structure. It features a tert-butyl group, an amino group, and a carboxylate moiety, which contribute to its potential biological activities and chemical reactivity. The compound is often utilized in medicinal chemistry due to its promising pharmacological properties.

  • Molecular Formula: C10_{10}H18_{18}N2_2O2_2
  • Molecular Weight: 198.26 g/mol
  • CAS Number: 273206-92-1

Structural Characteristics

The compound's structure allows for various interactions with biological targets, particularly receptors and enzymes involved in neurotransmission. The specific stereochemistry of the compound may confer distinct biological properties compared to other azabicyclo compounds.

Pharmacological Potential

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:

  • Analgesic Properties: Potential to relieve pain.
  • Anti-inflammatory Effects: May reduce inflammation.

These properties make this compound a candidate for further evaluation in drug development.

Interaction Studies

Research has indicated that this compound may interact with various biological systems, which is crucial for establishing its therapeutic relevance and safety. Key areas of investigation include:

  • Receptor Binding Affinity: Understanding how the compound binds to specific receptors.
  • Enzyme Inhibition: Evaluating its potential to inhibit enzymes involved in disease processes.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals insights into the biological activity of this compound:

Compound NameCAS NumberKey Features
3-Azabicyclo[3.1.0]hexane1427356-35-7Basic bicyclic structure without substituents
Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate1204820-62-1Contains Boc protection on nitrogen
6-Amino-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane146726-13-8Additional dioxo functionality

The unique features of this compound may provide enhanced biological activity compared to these analogs.

In Vitro Studies

In vitro studies have demonstrated that similar azabicyclo compounds can exhibit potent inhibition against various targets, including viral proteases and other enzymes relevant to disease mechanisms:

  • Example Study: A study on a related azabicyclo compound indicated effective inhibition of SARS-CoV protease with a Ki value of approximately 27.7 nM, showcasing the potential antiviral properties of this class of compounds .

Q & A

Q. Conflicting NMR assignments for stereoisomers: Best practices for resolution?

  • Resolution : Combine 2D NMR techniques (COSY, NOESY) to assign proton-proton correlations and spatial proximity. For example, NOE interactions between the tert-butyl group and adjacent protons confirm the (1R,5S) configuration . Cross-validation with X-ray data or optical rotation measurements resolves ambiguities .

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